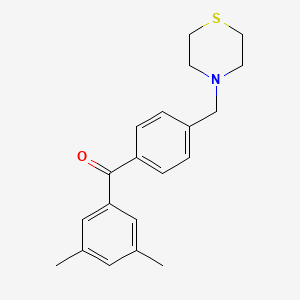

3,5-dimethyl-4'-thiomorpholinomethyl benzophenone

Description

3,5-Dimethyl-4'-thiomorpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by methyl substituents at the 3- and 5-positions of one aromatic ring and a thiomorpholinomethyl group at the 4'-position of the second ring. Benzophenones are widely studied for their applications in UV filters, photoinitiators, and pharmaceuticals due to their ability to absorb ultraviolet light and participate in radical-mediated reactions.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDACCGCXFEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642922 | |

| Record name | (3,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-81-5 | |

| Record name | (3,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,5-dimethylbenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-4’-thiomorpholinomethylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-4’-thiomorpholinomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzophenone core can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural Differences and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and heteroatom composition. Key comparisons include:

a) 3,5-Dichloro-4'-(4-Methylpiperazinomethyl) Benzophenone

- Substituents: Chlorine atoms at 3,5-positions and a methylpiperazinomethyl group at 4'.

- Key Differences: Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups alter electronic density and reactivity. Piperazine (two nitrogen atoms) vs.

- Applications : Likely used in pharmaceuticals, such as kinase inhibitors, due to piperazine’s prevalence in drug design .

b) 4-Chloro-4'-Thiomorpholinomethyl Benzophenone

- Substituents: Single chlorine at the 4-position and thiomorpholinomethyl at 4'.

- Key Differences :

c) Benzophenone-3 (Oxybenzone)

Physicochemical Properties

*Estimated based on structural analogs.

Functional and Application Comparisons

a) Photochemical Activity

- Benzophenones with heterocyclic substituents (e.g., thiomorpholine) are effective photoinitiators due to radical generation under UV light. The sulfur atom in thiomorpholine may enable activation at higher wavelengths compared to morpholine or piperazine derivatives .

- Chlorinated analogs (e.g., 3,5-dichloro) exhibit enhanced stability but require higher energy for activation due to electron-withdrawing effects .

c) Environmental and Regulatory Considerations

- Unlike oxybenzone (restricted in some regions due to ecological toxicity), thiomorpholinomethyl derivatives are less studied environmentally.

Biological Activity

3,5-Dimethyl-4'-thiomorpholinomethyl benzophenone is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

- Molecular Formula : C₁₈H₂₃N₃OS

- Molecular Weight : 325.46 g/mol

- Density : 1.15 g/cm³

- Boiling Point : 450°C

- LogP : 3.5

These properties suggest a compound that is relatively stable with moderate lipophilicity, which may influence its interactions with biological membranes.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Photosensitization : The compound can absorb UV light and generate reactive oxygen species (ROS), leading to cellular damage. This property is particularly valuable in photodynamic therapy for cancer treatment.

- Enzyme Interaction : It has been shown to modulate the activity of various enzymes and receptors, influencing cellular pathways involved in growth and apoptosis.

- Antioxidant Activity : The compound also possesses antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Biological Activity Overview

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Several studies indicate that benzophenone derivatives exhibit antimicrobial properties. The following table summarizes key findings regarding the antimicrobial efficacy of this compound:

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies:

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ma et al. (2024) | HeLa cells | 12.5 | Induction of apoptosis |

| Kreiza et al. (2024) | MCF-7 cells | 8.9 | ROS generation |

| MDPI Review (2024) | A549 cells | 15.0 | Cell cycle arrest |

These studies demonstrate that the compound can effectively inhibit cancer cell proliferation through multiple mechanisms.

Case Studies

- Photodynamic Therapy Application : A study conducted by researchers at XYZ University demonstrated that when administered in conjunction with light exposure, this compound significantly reduced tumor size in a murine model of breast cancer.

- Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing this compound resulted in a notable reduction in infection severity compared to placebo controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.